molecular formula C27H27N3O3S B2701934 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866845-18-3

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No.: B2701934
CAS No.: 866845-18-3
M. Wt: 473.59
InChI Key: ATKOMUBKURPDBT-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzenesulfonyl group, an ethoxy group, and a phenylpiperazine moiety, making it a unique and potentially valuable molecule for various applications.

Scientific Research Applications

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline typically involves multiple steps. The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an acetylcholinesterase inhibitor, thereby affecting neurotransmission . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl group enhances its solubility and reactivity, while the ethoxy and phenylpiperazine moieties contribute to its potential therapeutic effects .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-2-33-22-13-14-25-24(19-22)27(26(20-28-25)34(31,32)23-11-7-4-8-12-23)30-17-15-29(16-18-30)21-9-5-3-6-10-21/h3-14,19-20H,2,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKOMUBKURPDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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